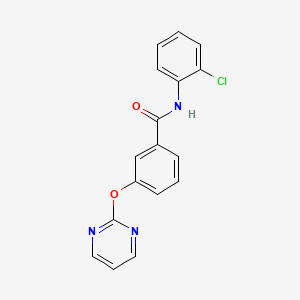

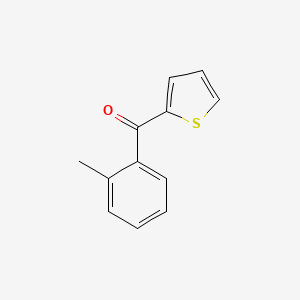

(2-methylphenyl)(2-thienyl)methanone

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to (2-methylphenyl)(2-thienyl)methanone often involves multi-step chemical reactions that can include condensation, cyclization, and functional group transformations. For instance, synthesis methods have been developed for structurally related compounds through processes that optimize yields and product purity under various reaction conditions (Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010).

Molecular Structure Analysis

X-ray diffraction methods are commonly used to characterize the crystal structure of compounds like this compound. These analyses provide detailed information on molecular geometry, including bond lengths, angles, and conformational preferences. Studies have detailed the crystal structures of closely related molecules, highlighting the significance of intermolecular interactions in determining the stability and properties of the crystalline state (Naveen, S., Venu, T., & Shashikanth, S., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can be diverse, including nucleophilic additions, cycloadditions, and electrophilic substitutions. These reactions often hinge on the reactivity of the thiophene ring and the ketone functionality. For example, research has shown that thiophene derivatives undergo specific reactions that can lead to a wide array of structurally complex and functionally diverse products (Pouzet, P., Erdelmeier, I., & Mansuy, D., 1998).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their potential applications. These properties are influenced by the molecule's structural features, including its molecular weight, polarity, and hydrogen-bonding capabilities (Lakshminarayana, B., & Prasad, J. S., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and functional group transformations, are defined by its molecular structure. The presence of the thiophene and ketone groups plays a significant role in its chemical behavior, affecting its reactivity towards nucleophiles and electrophiles, as well as its participation in cycloaddition reactions and its potential for polymerization (Jing, S., & Zhang, Y., 2018).

Scientific Research Applications

Biochemical Applications

(G. Thirunarayanan, 2014) explored the synthesis of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones. These compounds were evaluated for antimicrobial, antioxidant, and insect antifeedant activities.

Optoelectronic Properties

(E. Turac et al., 2011) investigated the electrochemical copolymerization of methanone derivatives with ethylenedioxy thiophene, focusing on their conductivity and optoelectronic properties.

Structural Analysis

(S. Naveen et al., 2007) conducted a synthesis and X-ray diffraction analysis of a methanone compound, noting discrepancies in bond lengths and intermolecular hydrogen bonds.

Synthesis and Optoelectronic Study

(T. Swaroop et al., 2018) synthesized bithiophene derivatives, including methanones, and examined their optoelectronic properties using various spectroscopic techniques.

UV Absorption Characteristics

(Yang Zheng-min, 2009) synthesized and characterized a specific methanone, focusing on its UV absorption properties.

Spectroscopic Properties

(I. A. Z. Al-Ansari, 2016) studied the absorption and fluorescence properties of methanones in various solvents, revealing how structure and environment influence their spectroscopic characteristics.

Molecular Structure Analysis

(B. Lakshminarayana et al., 2009) focused on the crystal and molecular structure of a methanone derivative, identifying intermolecular hydrogen bonding patterns.

Biochemical Receptor Agonism

(A. Dalpiaz et al., 2002) explored benzoylthiophene derivatives, including methanones, for their role in enhancing adenosine A1 receptor agonist binding.

Antimicrobial Activity

(Parthiv K. Chaudhari, 2012) synthesized a methanone derivative and evaluated its antimicrobial activity.

Application in Thiophene Synthesis

(Reichel Samuel et al., 2008) utilized methanones in the alkylation of aryl compounds for constructing substituted thiophenes.

Docking Studies and Antibacterial Activity

(M. Shahana and A. Yardily, 2020) synthesized novel methanone compounds and conducted docking studies to understand their antibacterial activity.

Enhancement in Polymer Solar Cells

(Huiqiong Zhou et al., 2013) discussed the enhancement of efficiency in polymer solar cells using a thiophene derivative, highlighting the role of methanol treatment in improving various device parameters.

Reactivity Studies

(P. Pouzet et al., 1998) studied the reactivity of a benzothiophene methanone derivative towards different nucleophiles, providing insights into the functionalization of acyl-benzothiophene derivatives.

properties

IUPAC Name |

(2-methylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSXNNHYZFXSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)